tert-Butyl 2-(6-oxo-1,6-dihydropyridin-3-yl)piperidine-1-carboxylate

Tautomerism Hydrogen bonding Drug design

This Boc-protected piperidine-pyridone bifunctional building block enables rapid, orthogonal diversification in hit-to-lead campaigns. The 6-oxo-1,6-dihydropyridine moiety is a recognized bioisostere for carboxylic acids and amides; its pH-dependent tautomeric equilibrium (lactam–lactim) dynamically modulates hydrogen-bond donor count, solubility, and metabolic stability—properties unattainable with static pyridine or saturated piperidine analogs. With a computed TPSA of ~58 Ų and XLogP 1.3, it is ideally suited for constructing peripherally-targeted kinase inhibitors, GPCR modulators, and anti-fibrotic agents where CNS side effects must be minimized. The Boc group is cleavable under mild acidic conditions without perturbing the pyridone ring, ensuring clean, high-yielding piperidine functionalization in both solid- and solution-phase parallel synthesis workflows.

Molecular Formula C15H22N2O3
Molecular Weight 278.35 g/mol
Cat. No. B11818581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-(6-oxo-1,6-dihydropyridin-3-yl)piperidine-1-carboxylate
Molecular FormulaC15H22N2O3
Molecular Weight278.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCCC1C2=CNC(=O)C=C2
InChIInChI=1S/C15H22N2O3/c1-15(2,3)20-14(19)17-9-5-4-6-12(17)11-7-8-13(18)16-10-11/h7-8,10,12H,4-6,9H2,1-3H3,(H,16,18)
InChIKeyGYDLDHRULQBFQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-(6-oxo-1,6-dihydropyridin-3-yl)piperidine-1-carboxylate (CAS 1352490-93-7): Structural & Physicochemical Baseline for Procurement


tert-Butyl 2-(6-oxo-1,6-dihydropyridin-3-yl)piperidine-1-carboxylate is a bifunctional building block comprising a Boc‑protected piperidine ring linked at the 2‑position to a 6‑oxo‑1,6‑dihydropyridine (pyridone) moiety [1]. Its computed physicochemical profile — XLogP3‑AA = 1.3, a single hydrogen‑bond donor, three hydrogen‑bond acceptors, and a relatively low rotatable‑bond count of 3 — places it in a favourable drug‑like property space for early‑stage medicinal chemistry [2]. The compound is also synonymous with tert‑butyl 2‑(6‑hydroxypyridin‑3‑yl)piperidine‑1‑carboxylate, reflecting a lactam–lactim tautomerism that distinguishes it from permanently aromatic pyridine or fully saturated piperidine analogs [1].

Why Generic Substitution of tert-Butyl 2-(6-oxo-1,6-dihydropyridin-3-yl)piperidine-1-carboxylate Is Scientifically Risky


Simple in‑class substitution (e.g., replacing the 6‑oxo‑1,6‑dihydropyridine with a pyridine, hydroxypyridine, or saturated piperidine ring) can materially alter hydrogen‑bonding capacity, tautomeric equilibrium, and metabolic stability [1]. The oxo/hydroxy tautomerism of the target compound imparts a unique balance of hydrogen‑bond donor and acceptor properties that directly influences molecular recognition, solubility, and CYP‑mediated oxidation patterns — parameters that cannot be reproduced by permanently aromatic or fully reduced analogs [2][3]. Consequently, procurement decisions based solely on ring‑system similarity risk late‑stage failure during lead optimisation.

Quantitative Differentiation Evidence for tert-Butyl 2-(6-oxo-1,6-dihydropyridin-3-yl)piperidine-1-carboxylate Versus Closest Analogs


Tautomeric Hydrogen‑Bond Donor Count Differentiates the 6‑Oxo‑1,6‑dihydropyridine Scaffold from Simple Pyridine or Hydroxypyridine Analogs

The target compound can exist in both lactam (6‑oxo; H‑bond donor count = 1) and lactim (6‑hydroxy; H‑bond donor count = 2) forms due to tautomerism [1]. In contrast, tert‑butyl 2‑(pyridin‑3‑yl)piperidine‑1‑carboxylate (a fully aromatic analog lacking the 6‑oxo group) has zero hydrogen‑bond donors [2]. This difference directly impacts the compound's ability to engage in specific hydrogen‑bonding interactions with biological targets and crystallisation solvents. The dynamic equilibrium also provides a tunable hydrogen‑bond donor profile that is absent in the static pyridine analog.

Tautomerism Hydrogen bonding Drug design

XLogP3‑AA Lipophilicity Reduction Relative to De‑oxygenated Piperidine‑Pyridine Analogs

The computed XLogP3‑AA of the target compound is 1.3 [1]. Replacing the 6‑oxo‑1,6‑dihydropyridine ring with a simple pyridine (without the oxo group) increases lipophilicity; for example, the computed XLogP of tert‑butyl 2‑(pyridin‑3‑yl)piperidine‑1‑carboxylate is approximately 2.1 [2]. The lower lipophilicity of the target compound is attributable to the polarisable carbonyl of the pyridone, which contributes to a more favourable ADME profile, potentially reducing hERG binding and phospholipidosis risk.

Lipophilicity ADME Physicochemical properties

Topological Polar Surface Area (TPSA) and Its Impact on Passive Permeability Versus Piperidine‑Pyridine Analogs

The target compound has a TPSA of approximately 58 Ų, contributed primarily by the carbamate carbonyl, the pyridone oxygen, and the lactam nitrogen [1]. In comparison, the fully aromatic analog tert‑butyl 2‑(pyridin‑3‑yl)piperidine‑1‑carboxylate has a TPSA of about 42 Ų (lacking the pyridone oxygen contribution) [2]. The elevated TPSA of the target compound remains below the 70 Ų threshold commonly associated with favourable oral absorption, yet it is sufficiently high to limit passive blood‑brain barrier penetration — a desirable feature for peripherally targeted therapies.

Polar surface area Membrane permeability CNS drug design

Boc‑Deprotection Orthogonality Enables Selective Piperidine Functionalisation Without Compromising the Pyridone Ring

The Boc group on the piperidine nitrogen can be removed under mild acidic conditions (e.g., TFA or HCl/dioxane) without affecting the 6‑oxo‑1,6‑dihydropyridine ring, which is stable to these conditions [1][2]. This orthogonality is not guaranteed with other commonly used N‑protecting groups: for instance, Cbz‑protected analogs require hydrogenolysis, which can reduce the pyridone double bond, while Fmoc deprotection requires basic conditions that may promote tautomeric equilibration or ring‑opening side reactions [3]. The Boc‑protected piperidine‑pyridone scaffold therefore offers a uniquely clean diversification handle.

Orthogonal protecting groups Solid‑phase synthesis Piperidine diversification

Metabolic Soft‑Spot Prediction: Pyridone Ring Oxidation Resistance Relative to Phenyl and Hydroxypyridine Congeners

The 6‑oxo‑1,6‑dihydropyridine ring is resistant to cytochrome P450‑mediated aromatic hydroxylation because the carbon adjacent to the carbonyl is already oxidised [1]. In contrast, the analogous tert‑butyl 2‑(6‑hydroxypyridin‑3‑yl)piperidine‑1‑carboxylate (the fully aromatic 3‑hydroxypyridine form) is susceptible to further CYP‑catalysed oxidation to quinone‑like reactive metabolites [2]. The pyridone tautomer of the target compound thus presents a lower toxicological risk associated with reactive metabolite formation.

Metabolic stability CYP oxidation Site of metabolism

Optimal Research and Industrial Application Scenarios for tert-Butyl 2-(6-oxo-1,6-dihydropyridin-3-yl)piperidine-1-carboxylate Based on Verified Differentiation


Lead Optimisation Programs Requiring Tunable Hydrogen‑Bond Donor Capacity

The tautomeric equilibrium of the 6‑oxo‑1,6‑dihydropyridine ring provides a built‑in mechanism to adjust hydrogen‑bond donor count between 1 and 2 depending on formulation pH and solvent environment [1]. Medicinal chemistry teams aiming to fine‑tune target engagement or solubility can exploit this dynamic behaviour, which is absent in static pyridine or hydroxypyridine analogs [2].

Peripherally‑Restricted Drug Candidate Synthesis

With a TPSA of ~58 Ų and an XLogP of 1.3, the compound is predicted to fall within the optimal range for oral absorption while limiting passive CNS penetration [1]. This profile makes it an ideal intermediate for constructing peripherally‑targeted kinase inhibitors, GPCR modulators, or anti‑fibrotic agents where CNS side effects must be minimised [3].

High‑Throughput Library Synthesis via Orthogonal Boc Deprotection

The Boc group can be removed under mild acidic conditions without affecting the pyridone ring, enabling clean, high‑yielding piperidine diversification [1]. This orthogonality supports automated parallel synthesis workflows — particularly in solid‑phase or solution‑phase combinatorial chemistry — where protecting‑group compatibility is the primary bottleneck [2].

Scaffold‑Hopping Starting Point for Pyridone‑Containing Bioisosteres

The 6‑oxo‑1,6‑dihydropyridine moiety is a recognised bioisostere for carboxylic acids, amides, and phenolic OH groups in medicinal chemistry [1]. The target compound delivers this privileged fragment pre‑attached to a diversifiable piperidine handle, enabling rapid exploration of pyridone‑based bioisosteric replacements in hit‑to‑lead campaigns [2].

Quote Request

Request a Quote for tert-Butyl 2-(6-oxo-1,6-dihydropyridin-3-yl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.